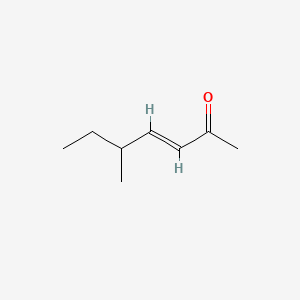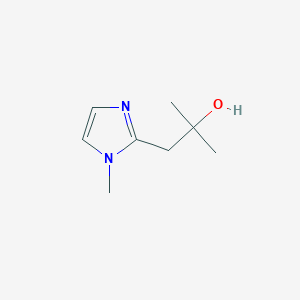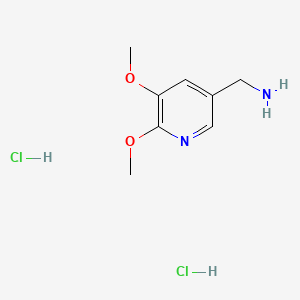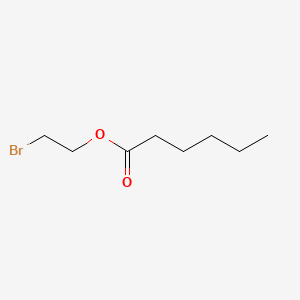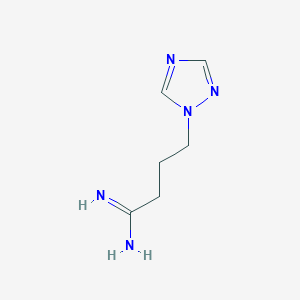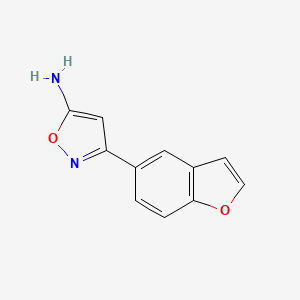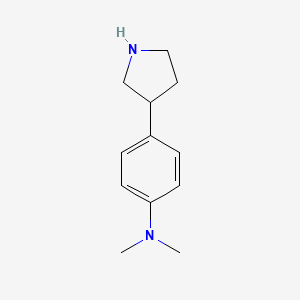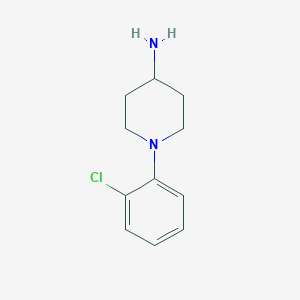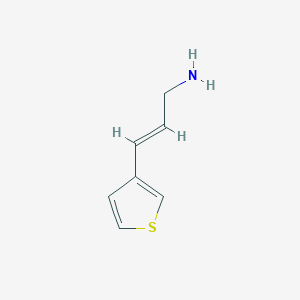
3-(Thiophen-3-yl)prop-2-en-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Thiophen-3-yl)prop-2-en-1-amine is an organic compound that features a thiophene ring attached to a prop-2-en-1-amine group Thiophene is a five-membered aromatic ring containing one sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiophen-3-yl)prop-2-en-1-amine typically involves the condensation of thiophene derivatives with appropriate amine precursors. One common method is the reaction of thiophene-3-carboxaldehyde with allylamine under basic conditions to form the desired product . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-(Thiophen-3-yl)prop-2-en-1-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The double bond in the prop-2-en-1-amine group can be reduced to form the corresponding saturated amine.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed for reduction.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions on the thiophene ring.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Saturated amines.
Substitution: Halogenated thiophene derivatives.
Aplicaciones Científicas De Investigación
3-(Thiophen-3-yl)prop-2-en-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological systems and as a potential ligand for biological targets.
Industry: The compound can be used in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of 3-(Thiophen-3-yl)prop-2-en-1-amine depends on its specific application. In medicinal chemistry, it may act as a ligand that binds to specific molecular targets, such as enzymes or receptors, modulating their activity. The thiophene ring can interact with aromatic residues in the binding site, while the amine group can form hydrogen bonds or ionic interactions with polar residues .
Comparación Con Compuestos Similares
Similar Compounds
Thiopropamine: An analogue of amphetamine where the phenyl ring is replaced by a thiophene ring.
Thiophene derivatives: Compounds like 2-thiophenemethanamine and 3-thiophenemethanamine share structural similarities with 3-(Thiophen-3-yl)prop-2-en-1-amine.
Uniqueness
Its structure enables it to participate in various chemical reactions and interact with different biological targets, making it a versatile compound in research and industry .
Propiedades
Fórmula molecular |
C7H9NS |
|---|---|
Peso molecular |
139.22 g/mol |
Nombre IUPAC |
(E)-3-thiophen-3-ylprop-2-en-1-amine |
InChI |
InChI=1S/C7H9NS/c8-4-1-2-7-3-5-9-6-7/h1-3,5-6H,4,8H2/b2-1+ |
Clave InChI |
GYNMCSIQRMRLLA-OWOJBTEDSA-N |
SMILES isomérico |
C1=CSC=C1/C=C/CN |
SMILES canónico |
C1=CSC=C1C=CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


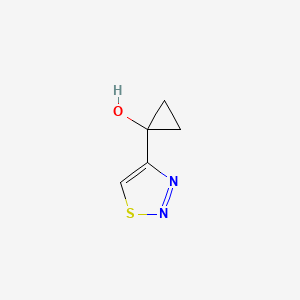
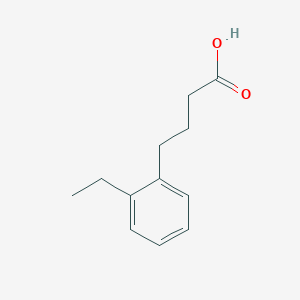
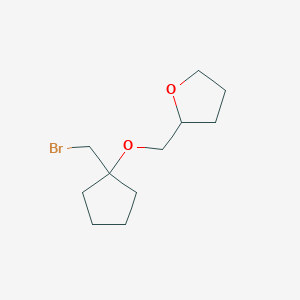
![tert-butylN-{2-[3-(2-methyl-1-oxo-1,2-dihydroisoquinoline-4-amido)phenoxy]ethyl}carbamate](/img/structure/B13618870.png)
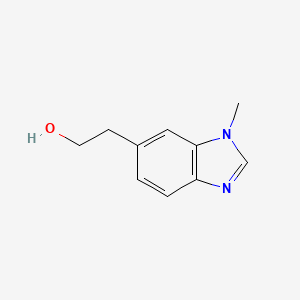
![4-{[4-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl}pyridine](/img/structure/B13618881.png)
